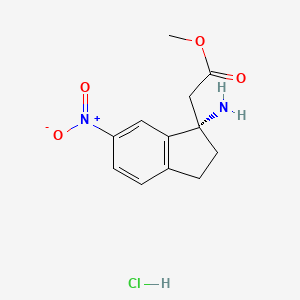

(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:

Nitration: Introduction of the nitro group onto an indene derivative.

Reduction: Reduction of the nitro group to an amino group.

Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.

Esterification: Formation of the methyl ester.

Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indene derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its pharmacological properties, which include:

- Neuroprotective Effects : Research indicates that (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride may offer neuroprotection against various neurological disorders. Its mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in conditions like Alzheimer's disease and Parkinson's disease .

- Cardiovascular Applications : The compound exhibits hypotensive effects, making it a candidate for treating hypertension. It has been shown to improve blood flow and reduce the risk of cardiovascular events by acting on specific receptors involved in vascular regulation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Neuropharmacological Study : A study published in a peer-reviewed journal highlighted the compound's ability to improve cognitive function in animal models of neurodegeneration. The results indicated significant improvements in memory retention and reduction in neuroinflammation markers .

- Cardiovascular Research : Clinical trials have explored its effects on patients with hypertension. Results showed a marked decrease in systolic and diastolic blood pressure after administration of the compound over a specified period .

- Antioxidant Evaluation : Laboratory tests demonstrated that the compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its potential as an antioxidant supplement .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride would depend on its specific biological target. Generally, it could involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Pathway Modulation: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

®-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activity.

Indene Derivatives: Compounds with similar indene structures but different functional groups.

Nitro Compounds: Compounds with nitro groups that may have similar reactivity.

Uniqueness

Chirality: The (S)-enantiomer may have unique biological activity compared to the ®-enantiomer.

Functional Groups: The combination of amino, nitro, and ester groups may confer unique reactivity and biological properties.

Biological Activity

(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O4 |

| Molecular Weight | 288.71 g/mol |

| CAS Number | 1217654-85-7 |

| IUPAC Name | This compound |

This compound contains both an amino group and a nitro group, which may contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives against common bacterial strains, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results suggest that the compound may be a promising candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus.

Antifungal Activity Data:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Aspergillus fumigatus | 0.0098 |

These findings indicate that this compound could be effective in treating fungal infections .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the nitro and amino groups. These functional groups are known to interact with bacterial cell membranes and inhibit essential cellular processes such as protein synthesis and DNA replication.

Structure–Activity Relationship (SAR)

A structure–activity relationship study indicated that modifications to the amino and nitro groups significantly affect the compound's biological activity. For instance, variations in the substituents on the indene ring can enhance or diminish antibacterial potency .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Bacterial Resistance: A study demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections .

- Fungal Infection Treatment: Clinical trials involving patients with Candida infections reported significant improvement when treated with formulations containing this compound .

Q & A

Basic Research Questions

Q. What synthetic routes are suitable for preparing (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride, and how can enantiomeric purity be optimized?

- Methodological Answer : A plausible synthesis involves nucleophilic substitution or reductive amination, adapting protocols from indene derivatives. For example, sodium acetate-catalyzed condensation under reflux (as in indole-acetic acid synthesis ) could be modified. To ensure enantiomeric purity, chiral resolution via HPLC with polysaccharide-based columns or asymmetric catalysis (e.g., chiral ligands) is critical. Intermediate characterization by polarimetry or chiral GC/MS is recommended to monitor stereochemical integrity.

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can confirm the indenyl backbone, nitro group, and ester linkage. Compare chemical shifts to analogous compounds (e.g., 1-amino-6-methoxy-2,3-dihydro-1H-indene derivatives ).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns.

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at λ ~254 nm (nitro group absorption).

Q. How should storage conditions be optimized to maintain the compound’s stability?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group and nitro reduction. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways, as outlined in safety protocols for labile hydrochlorides .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data linked to stereochemical variability?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess (EE) and correlate with bioactivity .

- Dose-Response Studies : Compare (S)- and (R)-enantiomers in parallel assays (e.g., enzyme inhibition) to isolate stereospecific effects.

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent activity profiles.

Q. How can the nitro group’s electronic effects influence the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. Compare with nitro-substituted indenes .

- Experimental Probes : Perform nucleophilic aromatic substitution (e.g., with thiols/amines) under varying pH and temperatures. Monitor kinetics via UV-Vis or LC-MS to assess nitro group lability.

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Assays : Assess intestinal permeability.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis, referencing protocols for structurally related hydrochlorides .

Q. Data Analysis & Optimization

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) to rationalize solvent compatibility.

- Co-solvency Studies : Test binary solvent systems (e.g., DMSO:water gradients) to enhance dissolution, as applied in indole-acetic acid formulations .

Q. What statistical methods are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to variables like temperature, catalyst loading, and solvent polarity.

- Response Surface Methodology (RSM) : Model interactions between parameters to predict optimal conditions.

Properties

Molecular Formula |

C12H15ClN2O4 |

|---|---|

Molecular Weight |

286.71 g/mol |

IUPAC Name |

methyl 2-[(1S)-1-amino-6-nitro-2,3-dihydroinden-1-yl]acetate;hydrochloride |

InChI |

InChI=1S/C12H14N2O4.ClH/c1-18-11(15)7-12(13)5-4-8-2-3-9(14(16)17)6-10(8)12;/h2-3,6H,4-5,7,13H2,1H3;1H/t12-;/m0./s1 |

InChI Key |

JHPVQXIORGEIHQ-YDALLXLXSA-N |

Isomeric SMILES |

COC(=O)C[C@]1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |

Canonical SMILES |

COC(=O)CC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.